molecular formula C13H18N2S B2502261 (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine CAS No. 380437-02-5

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine

Cat. No.: B2502261
CAS No.: 380437-02-5
M. Wt: 234.36
InChI Key: ZIPMWPIXZPPQQL-UHFFFAOYSA-N
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Description

The compound (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine features a partially saturated thiazole ring (4,5-dihydrothiazole) substituted with two methyl groups at the 4-position and a 2,5-dimethylphenylamine moiety. This structure combines the electronic effects of the dimethylphenyl group with the conformational rigidity of the dihydrothiazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-9-5-6-10(2)11(7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPMWPIXZPPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(CS2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Synthesis via Bromination and Cyclization

A highly efficient one-pot methodology, adapted from El-Sawah et al., enables the construction of the thiazole core and subsequent amine functionalization. The procedure involves:

  • Bromination : Treatment of α-active methylene ketones (e.g., 2,2-dimethyl-1,3-cyclohexanedione) with N-bromosuccinimide (NBS) in ethanol generates α-bromo intermediates.
  • Thiocyanate Substitution : Addition of potassium thiocyanate (KSCN) replaces the bromide with a thiocyanate group.
  • Amine Condensation : Introduction of 2,5-dimethylaniline induces cyclization, forming the dihydrothiazole ring.

Critical parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) for optimal solubility.
  • Temperature : Room temperature for bromination, reflux (80°C) for cyclization.
  • Stoichiometry : 1:1.2:1 molar ratio of ketone:NBS:amine ensures complete conversion.

This method yields the target compound in 68–72% isolated yield after recrystallization from ethyl acetate/hexane mixtures. The absence of chromatographic purification aligns with industrial scalability requirements.

Hantzsch Thiazole Synthesis with Modified Amine Coupling

The classical Hantzsch approach, modified for sterically hindered systems, involves:

  • Thioamide Preparation : Reaction of 2,5-dimethylphenylthiourea with chloroacetyl chloride in dichloromethane.
  • Cyclization : Heating the thioamide intermediate with 3-bromo-2,2-dimethylpropanal in refluxing toluene forms the dihydrothiazole ring.
  • Amine Deprotection : Acidic hydrolysis (HCl, 6M) removes protecting groups, yielding the free amine.

Key advantages:

  • Regioselectivity : The electron-donating methyl groups on the phenyl ring direct cyclization to the para position.
  • Yield Optimization : Yields improve to 75–80% when using catalytic p-toluenesulfonic acid (PTSA).

Mechanistic Insights into Thiazole Ring Formation

Radical-Initiated Bromination Pathways

NBS-mediated bromination proceeds via a radical mechanism, generating α-bromo ketones without over-halogenation. Electron paramagnetic resonance (EPR) studies confirm the involvement of succinimidyl radicals, which abstract hydrogen atoms from the methylene group.

Nucleophilic Substitution and Cyclization Dynamics

Thiocyanate substitution occurs through an SN2 mechanism, with the thiocyanate ion attacking the electrophilic α-carbon. Subsequent amine addition triggers intramolecular cyclization, facilitated by:

  • Hydrogen Bonding : Between the thiocyanate sulfur and amine hydrogen, stabilizing the transition state.
  • Steric Effects : The 4,4-dimethyl group enforces a chair-like conformation, reducing ring strain during cyclization.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (h) Key Advantage Limitation
One-Pot Multicomponent 72 8 No chromatography required Requires excess NBS
Modified Hantzsch 80 12 High regioselectivity Multi-step purification needed

Notes :

  • The one-pot method minimizes side products like N-alkylated amines (<5% by HPLC).
  • Hantzsch-derived routes exhibit superior scalability (>500 g batches) but require anhydrous conditions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl3): δ 1.32 (s, 6H, C4-CH3), 2.24 (s, 3H, Ar-CH3), 2.87 (t, J = 7.2 Hz, 2H, C5-H2), 6.92–7.05 (m, 3H, Ar-H).
  • 13C NMR (100 MHz, CDCl3): δ 22.1 (C4-CH3), 125.6 (C2-thiazole), 148.9 (C=N).

The absence of sp2 hybridized carbons at C4 and C5 confirms dihydrothiazole saturation.

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI+) : m/z calculated for C14H19N2S [M+H]+: 263.1218; found: 263.1221.
  • Elemental Analysis : C, 63.82%; H, 7.21%; N, 10.64% (theoretical: C, 63.60%; H, 7.25%; N, 10.60%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted thiazoles, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most significant applications of this compound is its potential as an acetylcholinesterase inhibitor , which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that compounds containing thiazole moieties exhibit promising inhibitory activities against acetylcholinesterase (AChE). For instance, studies have shown that derivatives of thiazole can effectively inhibit AChE with IC50 values in the low micromolar range, indicating their potential use as therapeutic agents for cognitive disorders .

Anticancer Activity

The thiazole ring system is also associated with anticancer properties. Various thiazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. Preliminary studies suggest that (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine may exhibit selective toxicity towards certain types of cancer cells, thus highlighting its potential as a lead compound in cancer therapy .

Pesticidal Properties

Thiazole derivatives are known for their pesticidal properties. Research indicates that compounds similar to this compound can act as effective fungicides and insecticides. The incorporation of thiazole groups into agrochemical formulations enhances their efficacy against a range of agricultural pests and pathogens .

Polymer Chemistry

In material science, the unique properties of thiazole-containing compounds have led to their incorporation into polymer matrices to enhance thermal stability and mechanical strength. The compound can be utilized in synthesizing advanced materials with tailored properties for specific applications in coatings and composites .

Case Studies and Research Findings

StudyFocusFindings
AChE InhibitionDemonstrated significant inhibition with IC50 values < 10 µM for thiazole derivatives.
Anticancer ActivityShowed selective cytotoxicity towards breast cancer cell lines with an IC50 value of 15 µM.
Pesticidal EfficacyExhibited over 80% effectiveness against common agricultural pests in field trials.

Mechanism of Action

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine: is compared with other similar compounds, such as imidazole derivatives and 2,4-disubstituted thiazoles . These compounds share structural similarities but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 519150-60-8)
  • Structural Difference : The phenyl group is substituted with an ethoxy (-OCH₂CH₃) group at the 2-position instead of 2,5-dimethyl groups.
  • Impact :
    • The ethoxy group enhances solubility in polar solvents due to its electron-donating nature and hydrogen-bonding capability.
    • Reduced steric hindrance compared to dimethyl groups may improve interaction with biological targets.
  • Applications : Likely used in pharmaceutical intermediates, though specific activity data is unavailable .
4,5-Dihydro-N-((4-bromophenyl)methyl)thiazolamine (CAS 72239-31-7)
  • Structural Difference : A bromine atom is present on the para position of the benzyl group.
  • Higher molecular weight (C₁₀H₁₁BrN₂S, 283.23 g/mol) may reduce bioavailability compared to the dimethylphenyl analog .
(3-Chloro-2-methylphenyl)-(4,5-dihydro-2-thiazol)-amine (CAS 36318-59-9)
  • Structural Difference : A chloro (-Cl) and methyl (-CH₃) group at the 3- and 2-positions of the phenyl ring.
  • Impact :
    • Chlorine’s electronegativity decreases the amine’s basicity, altering protonation states under physiological conditions.
    • Steric effects from the 2-methyl group may hinder binding to flat enzymatic pockets .

Variations in the Heterocyclic Core

Dihydrothiazoloquinoline Derivatives (e.g., 3h in )
  • Structural Difference: A fused dithioloquinoline system replaces the simple dihydrothiazole.
  • Impact :
    • Extended conjugation increases UV absorption, useful in photophysical applications.
    • Higher molecular complexity may reduce synthetic yield but improve binding specificity in biological systems .
Imidazole vs. Thiazole Derivatives ()
  • Structural Difference : Replacement of the thiazole sulfur with a second nitrogen (imidazole).
  • Impact :
    • Imidazole’s dual nitrogen atoms enable stronger hydrogen bonding, enhancing interactions with proteins or nucleic acids.
    • Thiazole’s sulfur atom contributes to metabolic stability via resistance to oxidative degradation .
Antimicrobial Acrylamide Derivatives ()
  • Example: 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) exhibits MIC values of 4–6 μM/mL against multi-resistant organisms.
  • Relevance: The dihydrothiazolylamine moiety in 4l suggests that the target compound’s core structure could be optimized for antimicrobial activity by introducing electron-withdrawing groups (e.g., cyano) .
Tetrahydrobenzothiazole Derivatives ()
  • Example : 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.
  • Impact :
    • The fused benzene ring increases lipophilicity, improving blood-brain barrier penetration.
    • Methyl groups enhance steric protection against enzymatic degradation .

Biological Activity

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine, with CAS number 380437-02-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₈N₂S
  • Molecular Weight : 234.36 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 330.6 ± 52.0 °C at 760 mmHg
  • Flash Point : 153.7 ± 30.7 °C

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Studies have shown that certain thiazole derivatives exhibit significant DPP-IV inhibitory activity, offering potential therapeutic benefits in glucose metabolism regulation .
  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. This is attributed to their ability to interfere with bacterial cell wall synthesis and function .
  • Anticancer Properties : Some thiazole-based compounds demonstrate cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: DPP-IV Inhibition

A study highlighted the design of thiazole derivatives as DPP-IV inhibitors, with one compound showing an IC50 value of approximately 2.0 nM, indicating strong inhibitory activity comparable to existing treatments like omarigliptin . The pharmacokinetic profile suggested effective oral bioavailability and sustained action.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of thiazole derivatives that exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study revealed that modifications in the thiazole ring significantly enhanced the antibacterial potency .

Data Summary Table

PropertyValue
CAS Number380437-02-5
Molecular Weight234.36 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point330.6 ± 52.0 °C
Flash Point153.7 ± 30.7 °C
DPP-IV IC50≈ 2.0 nM
Antimicrobial SpectrumEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes and purification methods for (4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine?

The synthesis typically involves condensation reactions between substituted thiazole precursors and aromatic amines. For example:

  • Step 1 : React a 4,4-dimethyl-4,5-dihydrothiazol-2-amine derivative with 2,5-dimethylphenyl isocyanate under anhydrous conditions in ethanol or DMF.
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography (silica gel, gradient elution) to isolate the product .
  • Characterization : Validate purity using HPLC (>95%) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 2.1–2.4 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .

Q. How can the structural and electronic properties of this compound be characterized for initial biological screening?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., thiazole N–H···O motifs) .
  • Spectroscopic analysis : Use UV-Vis (λmax ~270–290 nm for thiazole-aryl conjugation) and FTIR (C=S stretch at ~680 cm<sup>−1</sup>) to verify functional groups .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for thiazole-aryl amine derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Structural variability : Subtle differences in methyl substitution (e.g., 2,5-dimethyl vs. 3,4-dimethyl phenyl groups) alter steric and electronic profiles .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies (e.g., broth microdilution vs. agar diffusion) .
  • Solution stability : Monitor compound degradation in DMSO/PBS using LC-MS over 24–72 hours to rule out false negatives .

Q. How can regioselectivity in electrophilic substitution reactions of this compound be controlled?

Regioselectivity on the phenyl ring is influenced by:

  • Directing groups : The 2,5-dimethyl substituents act as meta-directors. Nitration or halogenation favors the 4-position of the phenyl ring .
  • Catalytic systems : Use Lewis acids (e.g., FeCl3) to enhance para-substitution yields in Friedel-Crafts alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-products, while nonpolar solvents favor para-products .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Perform time-dependent inhibition assays (e.g., NADPH depletion for oxidoreductases) to distinguish competitive vs. non-competitive binding .
  • Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 3A4) and validate via mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to confirm allosteric modulation .

Methodological Considerations Table

Research Objective Recommended Methods Key Parameters References
Synthesis OptimizationMicrowave-assisted synthesis (100°C, 30 min), solvent-free conditionsYield improvement (75% → 92%), reduced side products
Biological Activity Screening3D tumor spheroid models (HCT-116 cells), IC50 determination via MTT assayDose-response curves, selectivity indices (SI > 5)
Stability ProfilingForced degradation studies (acid/alkaline hydrolysis, oxidative stress)Degradation pathways, shelf-life prediction

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